4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
Description
4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), which is advantageous in multi-step syntheses .
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYBNYDKCZJPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590514 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-73-9 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (CAS No. 61950-59-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. Its molecular formula is , and it has a molecular weight of 288.71 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₄ |
| Molecular Weight | 288.71 g/mol |
| CAS Number | 61950-59-2 |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Protein Aggregation : Some derivatives have been shown to prevent the aggregation of proteins associated with neurodegenerative diseases, such as α-synuclein and tau proteins .
- Antiproliferative Effects : Compounds featuring similar structures have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents .
Case Studies and Research Findings
- Antiproliferative Activity : A study on O-alkylamino-tethered compounds revealed that derivatives of benzoic acid, including those with tert-butoxycarbonyl modifications, exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values were reported as 5.99 μM and 3.08 μM, respectively .
- Neuroprotective Potential : In another study, the ability of similar compounds to inhibit the aggregation of α-synuclein was assessed using thioflavin T fluorescence assays and transmission electron microscopy (TEM). These compounds showed a dose-dependent reduction in fibril formation, indicating their potential utility in treating neurodegenerative disorders .
- In Vivo Efficacy : The same research highlighted the in vivo efficacy of certain derivatives in xenograft tumor models, underscoring their therapeutic potential for aggressive cancer subtypes like triple-negative breast cancer (TNBC) .
Table 2: Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
Boc-Cl-CBA is extensively utilized in peptide synthesis due to its ability to protect the amino group during coupling reactions. The Boc group prevents premature deprotection, enabling the formation of peptide bonds without interference. This characteristic is crucial for constructing complex peptides that may exhibit biological activity.
Table: Role of Boc Group in Peptide Synthesis
| Step | Description |
|---|---|
| Protection | The amino group is protected with the Boc group to prevent unwanted side reactions. |
| Coupling | The protected amino acid can be coupled with other amino acids to form peptide chains. |
| Deprotection | After synthesis, the Boc group can be removed under mild acidic conditions to yield free amino acids. |
Medicinal Chemistry
In medicinal chemistry, 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid serves as a precursor for various drug candidates. Its structural attributes allow for modifications that enhance biological activity. Research indicates that derivatives of chlorinated benzoic acids can exhibit significant antimicrobial and anticancer effects due to their enhanced lipophilicity and interaction with biological targets .
Case Study: Antitumor Activity
A study demonstrated that chlorinated benzoic acids could inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival . The presence of the chlorine atom enhances the compound's bioactivity, making it a valuable candidate for further drug development.
Bioconjugation Techniques
Boc-Cl-CBA is employed in bioconjugation methods to attach biomolecules to various surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems where specific interactions between biomolecules are required.
Table: Bioconjugation Applications
| Application | Description |
|---|---|
| Drug Delivery | Attaching drugs to targeting agents for selective delivery to cancer cells. |
| Diagnostic Tools | Conjugating biomolecules for use in imaging or diagnostic assays. |
Material Science
In material science, this compound is used to synthesize functional materials such as polymers and coatings. Its unique functional groups allow for the creation of materials with specific properties tailored for various applications.
Similar Compounds
| Compound | Structural Features | Applications |
|---|---|---|
| 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid | Similar structure without chlorine | Peptide synthesis |
| 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | Methyl substitution instead of chlorine | Medicinal chemistry |
| 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid | Cyclohexane ring instead of benzene | Material science |
Uniqueness
The unique combination of a Boc-protected amino group and a chlorine atom allows this compound to participate in selective reactions while maintaining stability during synthesis, distinguishing it from other similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substituent Variations
5-Amino-2-chlorobenzoic Acid
- Structure: Features an amino group at the 5-position and chlorine at the 2-position, lacking Boc protection.
- Key Differences: The unprotected amino group increases reactivity but limits stability in acidic environments. This compound is often used as an intermediate in drug synthesis but requires in-situ protection for further functionalization .
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid
- Structure: Contains a sulfonylamino group at the 4-position and ethoxy substituents.
- Key Differences : The sulfonyl group enhances stability under acidic conditions compared to Boc, making it suitable for reactions requiring prolonged exposure to acids. However, its removal demands harsher conditions (e.g., strong bases or nucleophiles) .
Protective Group Variations
tert-Butyl 2-(((3-Chlorobenzoyl)oxy)methyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate (11b)
- Structure: Incorporates a Boc-protected amino group within a benzoxazine scaffold.
- Key Differences : The benzoxazine ring introduces conformational rigidity, influencing solubility and crystallinity. This structural complexity is leveraged in medicinal chemistry for targeting specific biological pathways .
Tosyl-Protected Analogues (e.g., 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylmethyl 3-chlorobenzoate)
- Structure : Uses a tosyl (p-toluenesulfonyl) group for amine protection.
- Key Differences : Tosyl groups are highly stable under acidic and basic conditions, requiring strong reducing agents (e.g., sodium in liquid ammonia) for removal. This limits their utility in multi-step syntheses compared to Boc-protected derivatives .
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
